molecular formula C12H16N2O3 B2816261 N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)oxamide CAS No. 423730-61-4

N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)oxamide

Cat. No. B2816261
CAS RN: 423730-61-4
M. Wt: 236.271
InChI Key: YOWUYYFDPDRELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)oxamide, also known as DPHO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPHO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 233.3 g/mol. In

Scientific Research Applications

  • Three-Center Intramolecular Hydrogen Bonding in Oxamide Derivatives :

    • A study by Martínez-Martínez et al. (1998) explores the synthesis and structural investigation of symmetric and non-symmetric oxamides, including N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)oxamide. This research reveals that compounds like these are stabilized by intramolecular three-center hydrogen bonding, demonstrating significant chemical properties and potential applications in various fields (Martínez-Martínez et al., 1998).
  • Slow Magnetic Relaxation in a Hydrogen-Bonded 2D Array of Mononuclear Dysprosium(III) Oxamates :

    • Fortea-Pérez et al. (2013) describe the synthesis of a mononuclear lanthanide oxamate complex that exhibits field-induced slow magnetic relaxation behavior typical of single-ion magnets (SIMs). This finding is significant in the context of magnetic materials and their potential technological applications (Fortea-Pérez et al., 2013).
  • Polyurethane Foams from Hydroxyethyl Derivatives of Oxamide :

    • Zarzyka (2013) investigated the use of hydroxyethyl derivatives of oxamide modified with boric acid in the preparation of rigid polyurethane foams. These derivatives exhibit high thermal stability and improved physical properties, making them valuable in the development of advanced materials (Zarzyka, 2013).
  • Bimetallic Complexes with Anticancer Activity :

    • A study by Li et al. (2012) focused on bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide. These complexes were investigated for their cytotoxic activities and reactivities towards DNA and protein, highlighting their potential in medicinal chemistry and oncology (Li et al., 2012).
  • Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides :

    • The combination of Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) was found to be effective for hydroxylation of (hetero)aryl halides under mild conditions by Xia et al. (2016). This catalytic system could be beneficial for various chemical synthesis processes (Xia et al., 2016).
  • Synthesis and Anticonvulsant Activity of Ameltolide Analogues :

    • Lambert et al. (1995) synthesized and evaluated new ameltolide analogues, including 4-amino-N-(2,6-dimethylphenyl)benzamide, for anticonvulsant activity. While not directly involving N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)oxamide, this research contributes to understanding related compounds in pharmacological contexts (Lambert et al., 1995).

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8-4-3-5-10(9(8)2)14-12(17)11(16)13-6-7-15/h3-5,15H,6-7H2,1-2H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWUYYFDPDRELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.